molecular formula C8H11NO2S B12904287 5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-71-9

5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B12904287
CAS No.: 89660-71-9
M. Wt: 185.25 g/mol
InChI Key: WSZGRSSGVLGNFN-UHFFFAOYSA-N
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Description

5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted at the 5-position with a methallylthio methyl group. This compound belongs to the class of isoxazolone derivatives, which are known for diverse biological activities, including enzyme inhibition and receptor modulation .

The molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol.

Properties

CAS No.

89660-71-9

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-(2-methylprop-2-enylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C8H11NO2S/c1-6(2)4-12-5-7-3-8(10)9-11-7/h3H,1,4-5H2,2H3,(H,9,10)

InChI Key

WSZGRSSGVLGNFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSCC1=CC(=O)NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the isoxazole intermediate with a suitable thiol, such as 2-methylallyl thiol, under basic conditions.

    Final Product Formation: The final product, 5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced to an isoxazoline or isoxazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The methylallyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Isoxazolines, isoxazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)

  • Core Structure : Shares the 1,2-oxazol-3(2H)-one backbone.
  • Substituent: Muscimol has an aminomethyl group at position 5, enabling hydrogen bonding and ionic interactions. In contrast, the target compound’s methallylthio methyl group introduces lipophilicity and steric hindrance.
  • Bioactivity : Muscimol is a potent GABAₐ receptor agonist, contributing to psychoactive effects in Amanita mushrooms . The target compound’s thioether and methallyl groups may alter receptor binding or metabolic stability.

5-(Chloromethyl)-1,2-oxazol-3(2H)-one

  • Substituent : A chloromethyl group replaces the methallylthio methyl group.
  • Reactivity : The chloromethyl group is highly electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols), whereas the methallylthio methyl group may participate in radical or addition reactions due to the allylic double bond .
  • Molecular Weight: 133.53 g/mol (C₄H₄ClNO₂) vs. 185.24 g/mol for the target compound, indicating differences in solubility and volatility.
Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound Methallylthio methyl 185.24 Lipophilic, potential allylic reactivity
Muscimol Aminomethyl 114.10 GABAₐ agonist, hydrophilic
5-(Chloromethyl)isoxazolone Chloromethyl 133.53 Electrophilic, reactive towards nucleophiles

Comparison with Sulfanyl-Containing Heterocycles

1,3,4-Oxadiazole Derivatives (e.g., Compounds 7c–7f)

  • Core Structure : 1,3,4-Oxadiazole vs. 1,2-oxazolone.
  • Substituents : Sulfanyl methyl groups linked to thiazole or aromatic rings (e.g., 7c: C₁₆H₁₇N₅O₂S₂) .
  • Physical Properties : Melting points (134–178°C) and higher molecular weights (~375–389 g/mol) suggest greater crystallinity and thermal stability compared to the target compound .

N-Substituted Acetamides (8a–8w)

  • Core Structure : 1,3,4-Oxadiazole with sulfanyl-linked indole moieties.
  • Bioactivity : Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), while 8g and 8h inhibit butyrylcholinesterase (BChE) (IC₅₀ ~31–34 µM) . The target compound’s oxazolone core may exhibit distinct enzyme interactions due to differences in hydrogen-bonding capacity.
Compound Type Core Structure Notable Bioactivity Molecular Weight (g/mol)
Target Compound 1,2-Oxazolone Not reported (inferred structural influence) 185.24
1,3,4-Oxadiazoles 1,3,4-Oxadiazole Enzyme inhibition (α-glucosidase, BChE) 375–389

Crystallographic and Conformational Comparisons

Thiadiazole Derivatives ()

  • Crystal Structure : Butterfly conformation with near-planar thiadiazole and phenyl rings (dihedral angles <1°) .

Biological Activity

5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and a 2-methylprop-2-en-1-yl moiety may contribute to its reactivity and biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis. For example, some oxazole derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting processes like protein synthesis or metabolic pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
    CompoundMIC (µg/mL)Target Organism
    Oxazole A4E. coli
    Oxazole B8S. aureus
    Oxazole C16P. aeruginosa
  • Antitumor Evaluation : In vitro studies on cancer cell lines demonstrated that oxazole derivatives could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.
    Cell LineViability (%) at 10 µM
    HeLa30
    MCF-725
    A54940

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